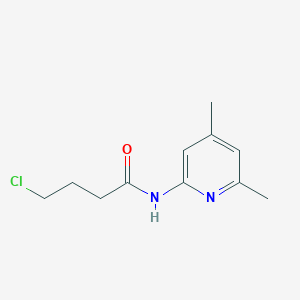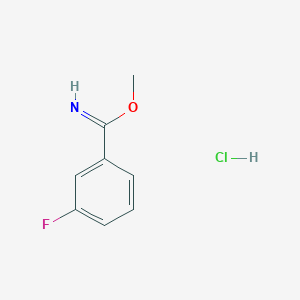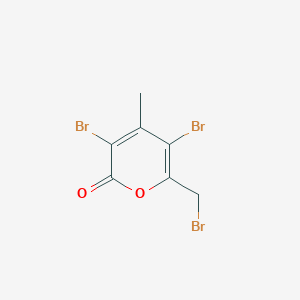![molecular formula C10H14N2OS B14263634 4-[(Morpholin-4-yl)sulfanyl]aniline CAS No. 179912-75-5](/img/no-structure.png)
4-[(Morpholin-4-yl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Morpholin-4-yl)sulfanyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a morpholine ring attached to the aniline structure via a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Morpholin-4-yl)sulfanyl]aniline typically involves the reaction of 4-chloroaniline with morpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the morpholine group. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-[(Morpholin-4-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-[(Morpholin-4-yl)sulfanyl]aniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
- 4-[(Morpholin-4-yl)sulfonyl]aniline
- 4-[(Morpholin-4-yl)thio]aniline
- 4-[(Morpholin-4-yl)oxy]aniline
Comparison: 4-[(Morpholin-4-yl)sulfanyl]aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties compared to its sulfonyl, thio, and oxy analogs
Propriétés
| 179912-75-5 | |
Formule moléculaire |
C10H14N2OS |
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
4-morpholin-4-ylsulfanylaniline |
InChI |
InChI=1S/C10H14N2OS/c11-9-1-3-10(4-2-9)14-12-5-7-13-8-6-12/h1-4H,5-8,11H2 |
Clé InChI |
YMRFRDRNDUTOMB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1SC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)


![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)



